2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOBUXSWRBRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Acylation: Introduction of the propanoyl group using propanoyl chloride (CH3CH2COCl) and aluminum chloride (AlCl3) as a catalyst.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride (SO2Cl2) and ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline derivatives.
Scientific Research Applications
Overview
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound notable for its unique structural features, which include a bromine atom, a sulfonamide group, and a tetrahydroquinoline moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in MTT assays, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor , particularly targeting pathways associated with neurodegenerative diseases. Its ability to inhibit specific enzymes involved in the kynurenine pathway has been noted, which may have implications for conditions like Alzheimer's disease.
Chemical Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations and coupling reactions.
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer properties of this compound against several human cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 (Breast) | 15 | Significant cytotoxicity observed |
| A549 (Lung) | 20 | Moderate inhibition of growth |
| HeLa (Cervical) | 10 | High sensitivity noted |
These findings support the potential of this compound as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit kynurenine aminotransferase with an IC50 value of 50 µM. This inhibition suggests a possible role in modulating neuroinflammatory responses.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propanoyl group and tetrahydroquinoline ring may also play roles in modulating the compound’s biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Positional Isomer: 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (BE18210)
Key Differences :
- Substituent Position: The bromine on the benzene ring is para (4-position) instead of ortho (2-position), and the sulfonamide is attached to the 6-position of the tetrahydroquinoline core .
- Structural Implications: Electronic Effects: Para-bromine exerts less steric hindrance but similar electron-withdrawing effects compared to ortho-bromine.
Heterocyclic Variant: 5-Chloro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Thiophene-2-Sulfonamide (G512-0378)
Key Differences :
- Aromatic Ring : Thiophene replaces benzene, with a chlorine substituent at the 5-position .
- Physicochemical Properties :
- logP : 3.79 (indicative of moderate lipophilicity).
- Polar Surface Area : 56.96 Ų, suggesting comparable solubility to the target compound.
| Parameter | Target Compound | G512-0378 |
|---|---|---|
| Aromatic System | Benzene | Thiophene |
| Halogen | Bromine (ortho) | Chlorine (5-position) |
| Molecular Weight | 423.32 g/mol | 384.90 g/mol |
| logP | ~3.8 (estimated) | 3.79 |
Functional Implications :
- Thiophene’s lower aromaticity may reduce π-π stacking interactions compared to benzene.
- Chlorine’s smaller size and lower electronegativity vs. bromine could alter binding affinity and metabolic stability.
Comparison to Target Compound :
- The target compound likely follows a similar pathway but substitutes trifluoroacetyl with propanoyl and modifies the aryl amine component.
- Propanoyl’s reduced electronegativity vs. trifluoroacetyl may enhance metabolic stability but decrease electrophilicity.
Research Findings and Implications
Positional Isomerism : Ortho-bromine in the target compound may introduce steric effects that influence binding pocket accessibility compared to para-bromine analogs .
Synthetic Flexibility: Modular synthesis (e.g., ) allows for rapid diversification of the tetrahydroquinoline core and sulfonamide substituents .
Biological Activity
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, a tetrahydroquinoline moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Functional Groups:
- Sulfonamide Group: Known for its antibacterial properties.
- Bromine Atom: May enhance biological activity through halogen bonding.
- Tetrahydroquinoline Moiety: Associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that sulfonamides generally possess significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
Anticancer Properties
Preliminary data indicate that derivatives of tetrahydroquinoline may exhibit anticancer activity. The specific interactions of this compound with cellular pathways warrant further investigation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The sulfonamide group can inhibit the activity of certain enzymes critical for bacterial survival and proliferation.
- Protein Interactions: The bromine atom and the tetrahydroquinoline structure may facilitate strong interactions with protein targets, potentially altering their function.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds helps elucidate the unique properties of this compound.
| Compound Name | Description | Biological Activity |
|---|---|---|
| N-(4-bromobenzene)-sulfonamide | Contains a bromobenzene moiety | Exhibits antibacterial properties |
| 1-benzylsulfonamide | Features a benzyl group | Known for its role in medicinal chemistry |
| 4-methyl-N-(propionyl)-benzenesulfonamide | Similar acyl group | Used in drug design studies |
The unique combination of functional groups in this compound may enhance its biological activity compared to simpler sulfonamides or other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of tetrahydroquinoline derivatives:
- Antimicrobial Studies : A study demonstrated that tetrahydroquinoline derivatives exhibited significant antimicrobial effects against various bacterial strains. The results indicated that modifications to the core structure could enhance activity .
- Antitumor Activity : Research on related compounds revealed that certain tetrahydroquinolines showed promise as antitumor agents by inducing apoptosis in cancer cells. This suggests potential for further exploration of this compound in cancer therapy .
- Enzyme Inhibition : Investigations into enzyme interactions highlighted that sulfonamides can effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism underpins the antibacterial action of sulfonamides .
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by cyclization via catalytic hydrogenation or acid-mediated cyclization to form the tetrahydroquinoline backbone .
Propanoyl Group Introduction : React the tetrahydroquinoline intermediate with propionyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to ensure controlled acylation .
Sulfonylation : Treat the intermediate with 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane, using a base (e.g., NaH or DMAP) to facilitate sulfonamide bond formation. Maintain temperatures below 40°C to avoid side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments (e.g., bromoaryl protons at δ 7.5–8.0 ppm, propanoyl carbonyl at ~170 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (expected m/z ~437.02 for C₁₉H₁₈BrN₂O₃S) and rule out impurities .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>95%) and monitor degradation products .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the benzene sulfonamide position to assess electronic effects on target binding .
Tetrahydroquinoline Modifications : Replace the propanoyl group with acetyl or cyclopropanoyl moieties to study steric effects on bioavailability .
Biological Assays : Test analogs against enzyme targets (e.g., carbonic anhydrase IX) using fluorometric assays or cellular models (e.g., hypoxia-induced cancer cells) to correlate structural changes with activity .
Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .
Advanced: How to resolve contradictions in reported biological activities of sulfonamide analogs?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural Analysis : Compare X-ray crystallography or cryo-EM data of ligand-target complexes to identify binding mode discrepancies .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data from multiple sources, accounting for differences in cell lines or assay protocols .
Advanced: What strategies improve the pharmacokinetic properties of this compound?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as a nanocrystal suspension to increase aqueous solubility .
- Metabolic Stability : Conduct hepatic microsomal assays (human/rat) to identify metabolic hotspots. Introduce deuterium at labile positions to prolong half-life .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; modify sulfonamide substituents to reduce albumin affinity .
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Enzyme Inhibition : Assess inhibition of carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO₂ hydration assays .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced: Which computational modeling approaches are suitable for studying this compound’s mechanism?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., CA-IX active site) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) over 100 ns to analyze stability and hydration effects .
- QSAR Modeling : Develop regression models (Random Forest) correlating substituent descriptors (logP, polar surface area) with bioactivity .
Advanced: How to troubleshoot low yields in the sulfonylation step?
Methodological Answer:
- Stoichiometry Optimization : Adjust the molar ratio of sulfonyl chloride to amine intermediate (1.2:1) to ensure complete reaction .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .
- Base Selection : Replace triethylamine with DMAP to enhance nucleophilicity of the tetrahydroquinoline amine .
Advanced: How to assess the in vitro and in vivo toxicity of this compound?
Methodological Answer:
- In Vitro Cytotoxicity : Screen against primary human hepatocytes (LDH release assay) and hemolysis tests (RBC lysis) .
- Genotoxicity : Conduct Ames tests (TA98 strain) to evaluate mutagenic potential .
- In Vivo Acute Toxicity : Administer escalating doses (10–200 mg/kg) to BALB/c mice, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
Advanced: How to decipher metabolic pathways and metabolite identification?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect phase I metabolites (oxidation, dehalogenation) .
- Phase II Metabolism : Identify glucuronidation or sulfation products using UDPGA-supplemented HLM .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic soft spots via MS fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
